Cas no 433-05-6 (4-Fluoro-N-propylbenzenesulfonamide)

4-Fluoro-N-propylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-N-propylbenzenesulfonamide
- N-Propyl 4-fluorobenzenesulfonamide
- 4-Fluor-benzolsulfonsaeure-propylamid
- 4-fluoro-benzenesulfonic acid propylamide
- AC1M82BP
- ACMC-209jto
- CTK4I7230
- CS-0452483
- DB-371623
- DTXSID20368795
- 4-fluoro-N-propylbenzene-1-sulfonamide
- BS-23249
- AKOS000670565
- EN300-06049
- SB77397
- N-PROPYL-4-FLUOROBENZENESULFONAMIDE
- Z45545178
- SCHEMBL14046920
- MFCD01212870
- 433-05-6
- STK012483
-
- MDL: MFCD01212870
- Inchi: InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
- InChI Key: MTBBWACEQXVMRS-UHFFFAOYSA-N
- SMILES: CCCNS(=O)(=O)C1=CC=C(C=C1)F
Computed Properties
- Exact Mass: 217.05727796g/mol
- Monoisotopic Mass: 217.05727796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 54.6Ų
4-Fluoro-N-propylbenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB273407-10 g |
N-Propyl 4-fluorobenzenesulfonamide, 98%; . |
433-05-6 | 98% | 10g |
€628.50 | 2023-06-22 | |
Fluorochem | 211007-1g |
4-Fluoro-N-propylbenzenesulfonamide |
433-05-6 | 95% | 1g |
£76.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N184525-25g |
4-Fluoro-N-propylbenzenesulfonamide |
433-05-6 | 98% | 25g |
¥4157.90 | 2023-09-01 | |
Fluorochem | 211007-5g |
4-Fluoro-N-propylbenzenesulfonamide |
433-05-6 | 95% | 5g |
£225.00 | 2022-03-01 | |
TRC | F622053-2.5g |
4-Fluoro-N-propylbenzenesulfonamide |
433-05-6 | 2.5g |
$ 275.00 | 2022-06-04 | ||
Enamine | EN300-06049-1.0g |
4-fluoro-N-propylbenzene-1-sulfonamide |
433-05-6 | 95% | 1g |
$80.0 | 2023-06-10 | |
abcr | AB273407-1g |
N-Propyl 4-fluorobenzenesulfonamide, 98%; . |
433-05-6 | 98% | 1g |
€144.00 | 2025-03-19 | |
1PlusChem | 1P003LWD-500mg |
4-Fluoro-N-propylbenzenesulfonamide |
433-05-6 | 95% | 500mg |
$135.00 | 2023-12-17 | |
1PlusChem | 1P003LWD-10g |
4-Fluoro-N-propylbenzenesulfonamide |
433-05-6 | 95% | 10g |
$599.00 | 2023-12-17 | |
1PlusChem | 1P003LWD-25g |
4-Fluoro-N-propylbenzenesulfonamide |
433-05-6 | 95+% | 25g |
$883.00 | 2025-02-20 |
4-Fluoro-N-propylbenzenesulfonamide Related Literature
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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3. Book reviews
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on 4-Fluoro-N-propylbenzenesulfonamide
Professional Introduction to 4-Fluoro-N-propylbenzenesulfonamide (CAS No. 433-05-6)
4-Fluoro-N-propylbenzenesulfonamide, identified by its Chemical Abstracts Service (CAS) number 433-05-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The introduction of a fluorine atom at the para position of the benzene ring and the presence of a propylamine moiety enhance its chemical reactivity and functional properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structure of 4-fluoro-N-propylbenzenesulfonamide consists of a benzene ring substituted with a fluorine atom at the 4-position and an N-propylsulfonamide group. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in drug design and development. The fluorine atom, being highly electronegative, influences the electronic distribution across the molecule, thereby affecting its interaction with biological targets. Additionally, the propylamine side chain contributes to the compound's solubility and bioavailability, making it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. These compounds have been extensively studied for their potential applications in treating various diseases, including infectious diseases, cancer, and inflammatory disorders. The introduction of fluorine into sulfonamides has been particularly noted for its ability to enhance metabolic stability and binding affinity to biological targets. For instance, fluorinated sulfonamides have shown improved pharmacokinetic profiles compared to their non-fluorinated counterparts, which is crucial for developing effective therapeutic agents.
4-Fluoro-N-propylbenzenesulfonamide has been investigated as a key intermediate in the synthesis of novel sulfonamide-based drugs. Its structural features make it a versatile building block for constructing more complex molecules with tailored biological activities. Researchers have utilized this compound in the development of inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The fluorine atom's ability to modulate enzyme activity has been particularly advantageous in designing potent and selective inhibitors.
Moreover, the propylamine group in 4-fluoro-N-propylbenzenesulfonamide provides a site for further functionalization, allowing chemists to modify the molecule's properties according to specific needs. This flexibility has enabled the synthesis of a wide range of derivatives with enhanced pharmacological effects. For example, modifications at the propylamine moiety have led to compounds with improved binding affinity to receptors or enzymes, thereby increasing their therapeutic efficacy.
The pharmaceutical industry has shown particular interest in 4-fluoro-N-propylbenzenesulfonamide due to its potential as a lead compound for drug discovery programs. Its unique structural features and demonstrated biological activity make it an attractive candidate for further optimization. Researchers are exploring various synthetic strategies to modify this compound, aiming to develop new drugs with improved safety profiles and efficacy.
In conclusion, 4-fluoro-N-propylbenzenesulfonamide (CAS No. 433-05-6) is a significant compound in pharmaceutical chemistry with promising applications in drug development. Its structural features, including the presence of a fluorine atom and a propylamine group, contribute to its versatility and potential as an intermediate in synthesizing novel therapeutic agents. The ongoing research in this area highlights the importance of sulfonamide derivatives in addressing various medical challenges and underscores the value of compounds like 4-fluoro-N-propylbenzenesulfonamide in advancing medicinal chemistry.
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